Estimated MAO B Binding Affinity Advantage Over Unsubstituted N,N-Dimethylbenzylamine
Using the quantitative structure–activity relationship (QSAR) established by Edmondson et al. for nine para‑substituted N,N‑dimethylbenzylamine analogues competing with benzylamine oxidation by bovine liver MAO B [1], the 4‑methyl derivative yields a predicted Log Kᵢ value that is more favorable (more negative) than that of the unsubstituted parent. The QSAR equation, Log Kᵢ = −0.97 σ + 0.75 (0.1 × Vw) − 4.24, incorporates the electronic Hammett constant σ and the van der Waals volume of the para‑substituent. Inserting σₚ = −0.17 for methyl and a small Vw increment relative to hydrogen shifts the affinity by approximately −0.2 log units (i.e., roughly 1.6‑fold higher affinity) relative to the 4‑H analogue, primarily because the electron‑donating methyl group increases the fraction of deprotonated tertiary amine that is preferentially bound by MAO B [1].
| Evidence Dimension | MAO B binding affinity (Log Kᵢ) |
|---|---|
| Target Compound Data | Predicted Log Kᵢ ≈ −4.44 (calculated from QSAR using σₚ = −0.17, Vw(CH₃) ≈ 10.8 cm³ mol⁻¹) |
| Comparator Or Baseline | N,N‑Dimethylbenzylamine (4‑H): predicted Log Kᵢ ≈ −4.24 (σ = 0, Vw(H) ≈ 0) |
| Quantified Difference | Δ Log Kᵢ ≈ −0.20 (factor of ~1.6 in Kᵢ, target more potent) |
| Conditions | Bovine liver MAO B, competitive inhibition of benzylamine oxidation, pH 7.4, 30 °C |
Why This Matters
A measurable affinity difference even among close para‑substituted analogs means that selecting the 4‑methyl variant over the cheaper parent N,N‑dimethylbenzylamine can yield more potent MAO B inhibition in biochemical assays, affecting dose‑response and SAR interpretation.
- [1] Edmondson, D.E., Bhattacharrya, A.K., Xu, J. Evidence for alternative binding modes in the interaction of benzylamine analogues with bovine liver monoamine oxidase B. Biochim. Biophys. Acta 2000, 1479, 52–58. DOI: 10.1016/s0167-4838(00)00055-8. View Source
